Trans-4-cyanocyclohexanecarboxylic acid

Description

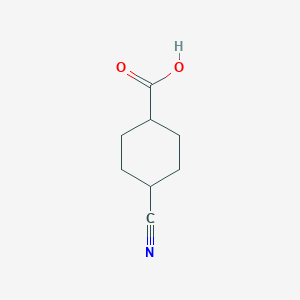

Structure

3D Structure

Properties

IUPAC Name |

4-cyanocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZWYCAIEUYAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435944 | |

| Record name | Trans-4-cyanocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15177-68-1, 4848-16-2 | |

| Record name | Trans-4-cyanocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRANS-4-CYANOCYCLOHEXANECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-cyanocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to trans-4-Cyanocyclohexanecarboxylic Acid (CAS 15177-68-1): Properties, Synthesis, and Applications

Introduction

trans-4-Cyanocyclohexanecarboxylic acid is a bifunctional organic compound that has emerged as a highly valuable building block for researchers, particularly those in drug development and materials science. Its rigid cyclohexane scaffold, with cyano and carboxylic acid groups locked in a trans configuration, provides a unique three-dimensional geometry. This structure is not merely a synthetic intermediate; it is a carefully designed scaffold used to impart specific conformational constraints and physicochemical properties to larger, more complex molecules.

In medicinal chemistry, the saturated cyclohexane ring serves as a crucial bioisostere for the phenyl ring. This substitution allows for the optimization of a drug candidate's properties, such as enhancing solubility and improving metabolic stability, by replacing an aromatic group with a non-aromatic, conformationally restricted core.[1][2] This guide offers a comprehensive technical overview of trans-4-cyanocyclohexanecarboxylic acid, delving into its core properties, validated synthesis and reaction protocols, analytical methodologies, and its pivotal role as a precursor to significant pharmaceutical agents.

Section 1: Molecular Identity and Physicochemical Properties

The foundational characteristics of trans-4-cyanocyclohexanecarboxylic acid are pivotal to its application. The trans stereochemistry is a critical feature, as it dictates the spatial relationship between the two functional groups, influencing the molecule's overall shape, crystal packing, and its ability to interact with biological targets.[2]

| Identifier | Value |

| CAS Number | 15177-68-1[3][4] |

| Molecular Formula | C₈H₁₁NO₂[1][2] |

| Molecular Weight | 153.18 g/mol [1][4] |

| IUPAC Name | (1r,4r)-4-cyanocyclohexane-1-carboxylic acid |

| Synonyms | trans-4-Cyanocyclohexane-1-carboxylic acid, 4-trans-Cyanocyclohexanecarboxylic acid[2] |

| Physical Form | Solid[2] |

| Melting Point | 140°C[5] |

| Purity | Typically ≥95%[1] |

| Solubility | Polarity is enhanced by the cyano group, increasing solubility in polar solvents.[2] |

Section 2: Spectroscopic and Analytical Characterization

Definitive characterization of trans-4-cyanocyclohexanecarboxylic acid relies on standard spectroscopic techniques. Each functional group provides a distinct and identifiable signature, allowing for straightforward confirmation of the structure and assessment of purity.

| Technique | Expected Signal / Peak | Corresponding Functional Group / Structure |

| Infrared (IR) Spectroscopy | ~2500-3300 cm⁻¹ (broad)~2240 cm⁻¹ (sharp)~1700 cm⁻¹ (strong) | O-H stretch of the carboxylic acidC≡N stretch of the nitrileC=O stretch of the carboxylic acid[1] |

| ¹³C NMR Spectroscopy | ~180 ppm~120 ppm | Carbonyl carbon (C=O) of the carboxylic acidNitrile carbon (C≡N)[1] |

| ¹H NMR Spectroscopy | Distinct signals for methine protons (CH) adjacent to the -COOH and -C≡N groups, and complex multiplets for the remaining eight cyclohexyl methylene protons (CH₂). | |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight and predictable fragmentation patterns. | Entire Molecule |

The causality behind these signals is clear: the broad IR band between 2500-3300 cm⁻¹ is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. The sharp, intense peak around 2240 cm⁻¹ is characteristic of the carbon-nitrogen triple bond, while the strong carbonyl (C=O) absorption near 1700 cm⁻¹ confirms the presence of the acid functionality.[1]

Section 3: Synthesis and Purification

While several methods exist for the synthesis of trans-4-cyanocyclohexanecarboxylic acid, a common and effective industrial approach involves the selective partial hydrolysis of the more readily available trans-1,4-dicyanocyclohexane. Older methods often suffered from the use of toxic reagents or produced low yields.[5] The protocol described below is based on a well-established chemical transformation that offers high purity.[5][6]

Experimental Protocol: Synthesis via Partial Hydrolysis

Objective: To synthesize trans-4-cyanocyclohexanecarboxylic acid by selective hydrolysis of one nitrile group of trans-1,4-dicyanocyclohexane.

Causality: The use of a base like ammonia in an aqueous system under controlled heat allows for the hydrolysis of one nitrile group to a carboxylate, which upon acidic workup yields the carboxylic acid. The reaction conditions are chosen to be mild enough to prevent the hydrolysis of the second nitrile group.

Materials & Reagents:

-

trans-1,4-Dicyanocyclohexane

-

Ammonia solution (e.g., 25% aqueous)[5]

-

Deionized Water

-

Hydrochloric Acid (for workup)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Step-by-Step Methodology:

-

Reactor Charging: In a pressure-rated reactor (autoclave) equipped with a stirrer, charge trans-1,4-dicyanocyclohexane and the aqueous ammonia solution. The amount of ammonia used should be in significant molar excess.[5]

-

Reaction: Seal the reactor and heat the mixture to approximately 80°C with vigorous stirring. Maintain this temperature for 4-8 hours.[5]

-

Monitoring: The reaction progress can be monitored by taking aliquots (after cooling and depressurizing) and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.

-

Workup - Isolation: After the reaction is complete, cool the reactor to room temperature. Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure.

-

Workup - Extraction: Dissolve the resulting residue in water. Extract the solution with a non-polar organic solvent like ether to remove any unreacted starting material.[5]

-

Workup - Acidification: Cool the remaining aqueous layer in an ice bath and acidify it with hydrochloric acid to a pH of ~2-3. This protonates the carboxylate, causing the desired product to precipitate as a white solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to achieve high purity (≥99.5%).[6]

-

Validation: Confirm the identity and purity of the final product using the analytical methods described in Section 2 (e.g., melting point, IR, NMR).

Application Spotlight: Synthesis of Tranexamic Acid

One of the most significant applications of this compound is as the direct precursor to Tranexamic Acid , an essential antifibrinolytic agent used to control bleeding. This transformation is achieved through the selective reduction of the nitrile group to a primary amine.

Experimental Protocol: Nitrile Reduction to Primary Amine

Objective: To synthesize trans-4-(aminomethyl)cyclohexanecarboxylic acid (the core of Tranexamic Acid) via catalytic hydrogenation.

Causality: Catalytic hydrogenation using a catalyst like Raney Nickel is a classic and effective method for converting nitriles to primary amines. [7]The reaction is performed under a hydrogen atmosphere, where the H₂ molecule is activated on the catalyst surface and adds across the carbon-nitrogen triple bond. The addition of ammonia to the reaction mixture is a critical choice to suppress the formation of secondary and tertiary amine byproducts, thereby ensuring high selectivity for the desired primary amine. [7] Materials & Reagents:

-

trans-4-Cyanocyclohexanecarboxylic acid

-

Raney Nickel (slurry in water or ethanol)

-

Solvent (e.g., Methanol or Acetic Acid) [8]* Ammonia (can be added to improve selectivity) [7]* Hydrogen Gas (H₂)

Step-by-Step Methodology:

-

Catalyst Preparation: If using a Raney Nickel slurry, carefully decant the storage solvent and wash the catalyst with the reaction solvent under an inert atmosphere (e.g., Argon). Caution: Raney Nickel is pyrophoric if it dries out and must be handled with care. [8]2. Reactor Charging: In a hydrogenation vessel (Parr shaker or similar), add the trans-4-cyanocyclohexanecarboxylic acid and the solvent.

-

Catalyst Addition: Under an inert atmosphere, carefully add the prepared Raney Nickel catalyst to the vessel.

-

Hydrogenation: Seal the reactor. Purge the system by pressurizing with hydrogen and then venting several times to remove all air. [8]Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi).

-

Reaction: Begin vigorous stirring and heat if necessary. The reaction is typically exothermic. Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge.

-

Workup: Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas like nitrogen or argon.

-

Filtration: Filter the reaction mixture through a pad of Celite® to carefully remove the Raney Nickel catalyst. Crucially, do not allow the filter cake to dry. Immediately quench the catalyst-containing filter cake with plenty of water.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, trans-4-(aminomethyl)cyclohexanecarboxylic acid. This can be purified by recrystallization.

Section 5: Safety and Handling

trans-4-Cyanocyclohexanecarboxylic acid is classified as an irritant and is harmful if swallowed. Standard laboratory safety protocols should be strictly followed.

| Hazard Class | Information |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H335: May cause respiratory irritation. [4] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store at room temperature in a dry, well-ventilated area. |

Conclusion

trans-4-Cyanocyclohexanecarboxylic acid is a testament to the power of rational molecular design. Its value extends far beyond its basic chemical formula; the specific trans orientation of its functional groups on a rigid, non-aromatic scaffold provides a unique tool for chemists. It enables the creation of molecules with precise three-dimensional structures, which is essential for modulating biological activity in drug discovery and for tuning the physical properties of advanced materials. As a key intermediate in the synthesis of life-saving drugs like Tranexamic Acid, its importance in the pharmaceutical industry is firmly established. The robust protocols for its synthesis and derivatization ensure its continued and widespread use in research and development.

References

-

Wu, B., et al. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Arkivoc. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. organic-chemistry.org. [Link]

- Google Patents. (1995). JPH0730006B2 - Process for producing trans-4-cyanocyclohexane-1-carboxylic acid.

-

The Chemistry Channel. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]

-

ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. [Link]

- Google Patents. (1988). JPS6310752A - Production of trans-4-cyanocyclohexane-1-carboxylic acid.

- Google Patents. (2007).

-

PubChem. (n.d.). trans-4-Cyanocyclohexanecarboxylic acid. [Link]

-

TREA. (2020). METHOD FOR PRODUCING DICYANOCYCLOHEXANE AND BIS(AMINOMETHYL)CYCLOHEXANE. [Link]

-

Patsnap Eureka. (2018). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. [Link]

Sources

- 1. Trans-4-cyanocyclohexanecarboxylic acid | 15177-68-1 | Benchchem [benchchem.com]

- 2. CAS 15177-68-1: trans-4-Cyanocyclohexanecarboxylic acid [cymitquimica.com]

- 3. trans-4-cyanocyclohexane-1-ylcarboxylic acid | 15177-68-1 [chemicalbook.com]

- 4. trans-4-Cyanocyclohexanecarboxylic acid | C8H11NO2 | CID 10130061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. JPS6310752A - Production of trans-4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]

- 6. JPH0730006B2 - Process for producing trans-4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]

- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

chemical structure and molecular weight of trans-4-cyanocyclohexanecarboxylic acid

An In-Depth Technical Guide to trans-4-Cyanocyclohexanecarboxylic Acid

This technical guide provides a comprehensive scientific overview of trans-4-cyanocyclohexanecarboxylic acid, a bifunctional carbocyclic building block with significant utility in pharmaceutical development and materials science. We will explore its fundamental chemical structure and physicochemical properties, provide a detailed, field-proven protocol for its synthesis and characterization, and discuss its strategic applications. This document is designed for researchers, medicinal chemists, and drug development professionals, grounding all technical claims in authoritative references to ensure scientific integrity and support advanced research endeavors.

Core Chemical Identity and Physicochemical Properties

trans-4-Cyanocyclohexanecarboxylic acid is an aliphatic cyclic compound featuring two key functional groups—a carboxylic acid and a nitrile—in a 1,4-trans relationship on a cyclohexane scaffold. This specific stereochemistry is of paramount importance; it locks the molecule into a rigid, linear conformation. This structural rigidity allows it to serve as a non-aromatic bioisostere for phenyl rings in drug design, a strategy often employed to enhance metabolic stability and improve physicochemical properties like solubility.[1]

Chemical Structure

The molecule's formal IUPAC name is trans-4-cyanocyclohexane-1-carboxylic acid.[2][3] Its structure is detailed below.

Diagram 1: Chemical Structure of trans-4-Cyanocyclohexanecarboxylic Acid

Caption: 2D structure of trans-4-cyanocyclohexanecarboxylic acid.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | trans-4-cyanocyclohexane-1-carboxylic acid | [2][3] |

| Synonyms | (1r,4r)-4-cyanocyclohexane-1-carboxylic acid | [2][4] |

| CAS Number | 15177-68-1 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₁NO₂ | [1][5][6] |

| Molecular Weight | 153.18 g/mol | [1][3][4][5] |

| Physical Form | Solid | [3][4] |

| Purity (Typical) | ≥97% | [2][3][4] |

| Storage Conditions | Store at room temperature, keep sealed and dry | [4][7] |

Synthesis and Structural Verification

The synthesis of trans-4-cyanocyclohexanecarboxylic acid is most reliably achieved through the selective partial hydrolysis of its precursor, trans-1,4-dicyanocyclohexane. This method is advantageous due to the accessibility of the starting material and the controllable nature of the reaction.

Recommended Synthesis Protocol: Alkaline Hydrolysis

This protocol details a robust method for the partial hydrolysis of one nitrile group, leaving the other intact. The choice of a mixed ethanol/water solvent system enhances the solubility of the organic starting material in the aqueous alkaline medium.

Diagram 2: Synthesis Workflow from trans-1,4-Dicyanocyclohexane

Caption: Step-by-step workflow for the synthesis of the title compound.

Step-by-Step Methodology: [1]

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.0–1.2 molar equivalents) in a 1:1 mixture of ethanol and deionized water.

-

Addition of Starting Material: To the stirred alkaline solution, add trans-1,4-dicyanocyclohexane (1.0 molar equivalent).

-

Reaction Execution: Heat the mixture to reflux (approximately 80–90°C). The key to this synthesis is achieving selective mono-hydrolysis. Over-hydrolysis will lead to the formation of the dicarboxylic acid byproduct.

-

Monitoring: The reaction's progress must be diligently monitored. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting dinitrile and the formation of the desired product. The reaction is typically complete within 4–8 hours.

-

Work-up: After cooling the reaction mixture to room temperature, carefully acidify it with a suitable acid (e.g., 2M HCl) until the pH is acidic. The product, being a carboxylic acid, is insoluble in acidic aqueous media and will precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate via vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. The crude product can then be purified by recrystallization from water or an ethanol/water mixture to yield a high-purity solid.

Structural Verification

To confirm the identity and purity of the synthesized product, the following analytical techniques are essential:

-

¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the chemical shifts and couplings of the cyclohexane protons, as well as the distinct signals for the nitrile and carboxyl carbons.

-

Infrared (IR) Spectroscopy: Confirms the presence of the key functional groups. Expect to see a sharp C≡N stretching vibration around 2230 cm⁻¹ and a strong C=O stretch for the carboxylic acid around 1700 cm⁻¹, along with a broad O-H stretch from 2500-3300 cm⁻¹.

-

Mass Spectrometry (MS): Verifies the molecular weight of the compound (153.18 g/mol ).[1][3][4][5]

Applications in Drug Development and Materials Science

The unique structural features of trans-4-cyanocyclohexanecarboxylic acid make it a highly valuable and versatile building block.

Pharmaceutical Intermediate and Scaffolding

-

API Synthesis: It is a crucial intermediate in the synthesis of important Active Pharmaceutical Ingredients (APIs). Notable examples include the antifibrinolytic agent Tranexamic Acid and the anti-ulcer agent Cetraxate Hydrochloride.[1]

-

Bioisosteric Replacement: The rigid trans-cyclohexyl core serves as a saturated, three-dimensional substitute for a planar phenyl ring. This is a common strategy in medicinal chemistry to disrupt aromatic metabolism, potentially reducing toxicity and improving pharmacokinetic profiles while maintaining the necessary vectoral orientation for ligand-receptor binding.[1]

-

PROTAC and Linker Chemistry: Due to its defined length and rigidity, this molecule is classified as a rigid linker and is employed in the design of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).[8]

-

PDE4 Inhibitors: The compound and its derivatives are used to prepare phosphodiesterase 4 (PDE4) inhibitors, which are therapeutic agents for treating inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[9]

Materials Science

Beyond pharmaceuticals, its functional groups and stable scaffold make it a useful component in the synthesis of specialty polymers and agrochemicals where durability and specific chemical reactivity are required.[7]

References

-

PubChem. (n.d.). trans-4-Cyanocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (2026). Trans-4-cyanocyclohexanecarboxylic acid (C8H11NO2). Université du Luxembourg. Retrieved from [Link]

- Google Patents. (1988). JPS6310752A - Production of trans-4-cyanocyclohexane-1-carboxylic acid.

-

MySkinRecipes. (n.d.). 4-cyanocyclohexanecarboxylic acid. Retrieved from [Link]

- Google Patents. (1995). JPH0730006B2 - Process for producing trans-4-cyanocyclohexane-1-carboxylic acid.

- Google Patents. (2004). CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.

Sources

- 1. Trans-4-cyanocyclohexanecarboxylic acid | 15177-68-1 | Benchchem [benchchem.com]

- 2. trans-4-Cyanocyclohexane-1-carboxylic acid 97% | CAS: 15177-68-1 | AChemBlock [achemblock.com]

- 3. CAS 15177-68-1: trans-4-Cyanocyclohexanecarboxylic acid [cymitquimica.com]

- 4. trans-4-Cyanocyclohexane-1-carboxylic acid | 15177-68-1 [sigmaaldrich.com]

- 5. trans-4-Cyanocyclohexanecarboxylic acid | C8H11NO2 | CID 10130061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Trans-4-cyanocyclohexanecarboxylic acid (C8H11NO2) [pubchemlite.lcsb.uni.lu]

- 7. 4-cyanocyclohexanecarboxylic acid [myskinrecipes.com]

- 8. 15177-68-1 | Trans-4-cyanocyclohexanecarboxylic acid | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 9. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of trans-4-Cyanocyclohexanecarboxylic Acid in Polar Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Cyanocyclohexanecarboxylic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its rigid cyclohexane scaffold, substituted with both a polar carboxylic acid and a cyano group, makes it a valuable building block for synthesizing a range of compounds, including the antifibrinolytic agent Tranexamic Acid.[1] The physicochemical properties of this molecule, particularly its solubility, are critical for its application in synthesis, purification, formulation, and biological screening.[2]

This technical guide provides a comprehensive analysis of the solubility of trans-4-cyanocyclohexanecarboxylic acid in polar solvents. It is important to note that while the qualitative solubility is understood, specific, experimentally-derived quantitative solubility data is limited in public literature.[1] Therefore, this document, written from the perspective of a Senior Application Scientist, synthesizes foundational chemical principles with field-proven experimental methodologies. We will explore the theoretical underpinnings of its solubility, provide estimations based on structural analysis, and detail a robust protocol for researchers to determine quantitative solubility in their own laboratories.

Part 1: Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the thermodynamics of the dissolution process, which is a function of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool. For trans-4-cyanocyclohexanecarboxylic acid, a nuanced understanding requires analyzing its distinct structural components.

Molecular Structure and Intermolecular Forces

trans-4-Cyanocyclohexanecarboxylic acid (C₈H₁₁NO₂, MW: 153.18 g/mol ) possesses three key structural features that dictate its interaction with polar solvents: the carboxylic acid group, the cyano group, and the nonpolar cyclohexane ring.[1][3]

-

Carboxylic Acid Group (-COOH): This is the primary driver of solubility in polar protic solvents. It is highly polar and can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).[4][5] Carboxylic acids with up to four carbon atoms are typically miscible with water; however, as the carbon chain length increases, the hydrophobic nature of the alkyl group decreases water solubility.[6]

-

Cyano Group (-C≡N): The nitrile function is highly polar due to the significant dipole moment of the carbon-nitrogen triple bond. It acts as a strong hydrogen bond acceptor.[7] The presence of this group enhances the molecule's overall polarity, contributing positively to its solubility in polar solvents.[4]

-

Cyclohexane Ring: This alicyclic, non-aromatic ring constitutes the hydrophobic (lipophilic) portion of the molecule. Its nonpolar nature counteracts the hydrophilic character of the two functional groups. The trans configuration of the substituents influences the molecule's spatial arrangement and crystal packing, which can affect the energy required to break the solute-solute interactions in the crystal lattice.[4]

The interplay of these forces is visualized below.

Caption: Intermolecular forces between the solute and a polar solvent.

Comparison with Parent Compound: Cyclohexanecarboxylic Acid

To estimate the solubility of the title compound, it is instructive to consider its parent, cyclohexanecarboxylic acid. Cyclohexanecarboxylic acid has a reported water solubility of 0.201 g in 100 g of water at 15 °C, indicating it is sparingly soluble. This limited solubility is due to the dominance of the hydrophobic C₆H₁₁ ring over the single carboxylic acid group.

The introduction of a highly polar cyano group in the 4-position is expected to significantly increase the solubility in polar solvents compared to the parent compound. The cyano group's ability to engage in dipole-dipole interactions and act as a hydrogen bond acceptor provides additional favorable interactions with solvent molecules like water, methanol, and ethanol, enhancing the overall solvation energy.

Thermodynamic Considerations

The dissolution process can be described by the Gibbs free energy equation, ΔG_sol = ΔH_sol - TΔS_sol.

-

Enthalpy of Solution (ΔH_sol): This term represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds. For dissolution to be favorable, the energy released from solute-solvent interactions should be comparable to or greater than the energy required to overcome the solute's crystal lattice energy and disrupt the solvent's intermolecular forces. The strong hydrogen bonding capabilities of both the carboxyl and cyano groups suggest favorable enthalpic contributions when interacting with polar protic solvents.[3]

-

Entropy of Solution (ΔS_sol): This term relates to the change in disorder. Typically, dissolution leads to an increase in entropy as the ordered crystal lattice breaks down. However, the ordering of polar solvent molecules around the solute, particularly around the nonpolar cyclohexane ring, can lead to a decrease in entropy, which can oppose dissolution.[8]

Part 2: Qualitative Solubility Profile in Common Polar Solvents

While precise quantitative data is scarce, a qualitative solubility profile can be predicted based on the principles discussed above. This profile is intended to guide solvent selection for synthesis, purification (recrystallization), and analytical sample preparation.

| Solvent | Dielectric Constant (25°C)[6] | Solvent Type | Predicted Solubility | Rationale |

| Water | 80.1 | Polar Protic | Low to Moderate | The two polar groups enhance solubility over the parent compound, but the C8 hydrocarbon backbone remains significant, limiting high solubility. |

| Methanol | 32.7 | Polar Protic | Moderate to High | The methyl group is less polar than water, better accommodating the cyclohexane ring, while still being an excellent hydrogen bonding partner. Patents note its use for dissolving the compound.[9][10] |

| Ethanol | 24.5 | Polar Protic | Moderate to High | Similar to methanol, ethanol effectively bridges the polarity gap between the functional groups and the alkyl scaffold. It is also cited as a dissolution solvent in patent literature.[9][10] |

| Isopropanol | 19.9 | Polar Protic | Moderate | Reduced polarity and increased steric hindrance compared to methanol and ethanol may slightly decrease solubility, but it should still be an effective solvent. |

| Acetone | 21.0 | Polar Aprotic | Moderate | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the carboxylic acid proton but cannot donate H-bonds. It is a good solvent for many organic acids. |

| Acetonitrile | 36.6 | Polar Aprotic | Low to Moderate | Highly polar, but its ability to solvate the carboxylic acid is less effective than protic solvents. |

| Dimethyl Sulfoxide (DMSO) | 47.0 | Polar Aprotic | High | DMSO is a powerful, highly polar aprotic solvent capable of disrupting crystal lattices and acting as a strong hydrogen bond acceptor. |

| N,N-Dimethylformamide (DMF) | 38.3 | Polar Aprotic | High | Similar to DMSO, DMF is a highly effective polar aprotic solvent for dissolving multifunctional organic molecules. |

Part 3: Experimental Protocol for Quantitative Solubility Determination

To address the lack of public data, researchers can employ the isothermal shake-flask method, a gold-standard technique for determining equilibrium solubility. The following protocol is a self-validating system designed for accuracy and reproducibility.[1]

Objective

To determine the equilibrium solubility of trans-4-cyanocyclohexanecarboxylic acid in a selected polar solvent at a specific temperature (e.g., 25 °C).

Materials and Equipment

-

trans-4-Cyanocyclohexanecarboxylic acid (purity >97%)

-

Selected polar solvents (HPLC grade)

-

Analytical balance (4-decimal place)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system.

Experimental Workflow Diagram

Sources

- 1. Trans-4-cyanocyclohexanecarboxylic acid | 15177-68-1 | Benchchem [benchchem.com]

- 2. Cyclohexanecarboxylic acid | 98-89-5 [chemicalbook.com]

- 3. trans-4-Cyanocyclohexanecarboxylic acid | C8H11NO2 | CID 10130061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 15177-68-1: trans-4-Cyanocyclohexanecarboxylic acid [cymitquimica.com]

- 5. trans-4-cyanocyclohexane-1-ylcarboxylic acid | 15177-68-1 [chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. srdata.nist.gov [srdata.nist.gov]

- 9. JPH0730006B2 - Process for producing trans-4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]

- 10. JPS6310752A - Production of trans-4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]

Unraveling the Conformational Stability of 4-Cyanocyclohexanecarboxylic Acid Isomers: A Guide for Drug Development Professionals

An In-depth Technical Guide:

Abstract

In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule, or stereoisomerism, is a critical determinant of pharmacological activity, pharmacokinetic properties, and overall therapeutic efficacy. Cyclohexane rings are prevalent scaffolds in numerous pharmaceutical agents, and the orientation of substituents on these rings can drastically alter their biological behavior. This technical guide provides a comprehensive analysis of the relative thermodynamic stabilities of trans-4-cyanocyclohexanecarboxylic acid and its cis isomer. We will delve into the fundamental principles of conformational analysis, explore experimental and computational methodologies for determining isomer stability, and discuss the profound implications of these findings for rational drug design.

Introduction: The Critical Role of Stereoisomerism in Drug Design

The cyclohexane ring is a ubiquitous structural motif in a vast array of bioactive molecules. Its chair-like conformation is not static, and the preference for substituents to occupy either axial or equatorial positions has profound consequences for molecular shape, polarity, and intermolecular interactions. The difference in stability between diastereomers, such as the cis and trans isomers of a disubstituted cyclohexane, can influence everything from receptor binding affinity to metabolic stability. A thorough understanding of the factors governing the stability of specific isomers is therefore paramount for the modern medicinal chemist.

This guide focuses on 4-cyanocyclohexanecarboxylic acid, a molecule that serves as an excellent model system for understanding the interplay of steric and electronic effects in determining conformational preference. The principles discussed herein are broadly applicable to a wide range of substituted cyclohexanes and will provide researchers with the foundational knowledge to make informed decisions in the design and synthesis of novel therapeutic agents.

Conformational Analysis: The Chair Conformation and Substituent Effects

The cyclohexane ring predominantly adopts a chair conformation to minimize angle strain and torsional strain. In this conformation, there are two distinct types of substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).

For a monosubstituted cyclohexane, the substituent is more stable in the equatorial position to minimize steric interactions known as 1,3-diaxial interactions. When two substituents are present, as in 4-cyanocyclohexanecarboxylic acid, the relative stability of the cis and trans isomers depends on the conformational preferences of both groups.

The A-Value: A Quantitative Measure of Steric Hindrance

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equilibrium between the axial and equatorial conformers.

-

Carboxylic Acid (-COOH): The A-value for a carboxylic acid group is approximately 1.4-1.7 kcal/mol.

-

Cyano (-CN): The A-value for a cyano group is significantly smaller, around 0.15-0.25 kcal/mol.

These values indicate that the carboxylic acid group has a much stronger preference for the equatorial position than the cyano group.

Analyzing the Isomers of 4-Cyanocyclohexanecarboxylic Acid

-

trans-4-Cyanocyclohexanecarboxylic Acid: In the most stable chair conformation of the trans isomer, both the larger carboxylic acid group and the smaller cyano group can occupy equatorial positions. This arrangement minimizes steric strain, as there are no significant 1,3-diaxial interactions involving the substituents.

-

cis-4-Cyanocyclohexanecarboxylic Acid: In the cis isomer, one substituent must be axial while the other is equatorial. Due to the significantly larger A-value of the carboxylic acid group, the most stable conformation of the cis isomer will have the carboxylic acid group in the equatorial position and the cyano group in the axial position. This results in 1,3-diaxial interactions between the axial cyano group and the axial hydrogens on the same side of the ring.

Based on this analysis, the trans isomer is predicted to be more stable than the cis isomer because it can adopt a conformation where both bulky substituents are in the sterically favored equatorial positions.

Caption: Conformational equilibria of trans and cis isomers.

Experimental Determination of Isomer Stability

While theoretical analysis provides a strong prediction, experimental verification is the cornerstone of scientific integrity. Several analytical techniques can be employed to determine the relative stabilities of the cis and trans isomers of 4-cyanocyclohexanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of molecules.

-

1H NMR: The coupling constants (J-values) between adjacent protons on the cyclohexane ring can provide information about their dihedral angles and thus their axial or equatorial orientation. In the more stable trans isomer with both substituents equatorial, the proton adjacent to the carboxylic acid group would be axial and would exhibit a large trans-diaxial coupling to the adjacent axial protons. In the cis isomer, this proton would be equatorial, resulting in smaller axial-equatorial and equatorial-equatorial couplings.

-

13C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry of the substituents. The carbon bearing an axial substituent is typically shielded (shifted to a lower ppm value) compared to when it bears an equatorial substituent (the γ-gauche effect).

-

Sample Preparation: Dissolve accurately weighed samples of the purified cis and trans isomers in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of approximately 10-20 mg/mL.

-

1H NMR Acquisition: Acquire a one-dimensional 1H NMR spectrum for each isomer. Ensure sufficient resolution to accurately determine coupling constants.

-

13C NMR Acquisition: Acquire a one-dimensional 13C NMR spectrum for each isomer.

-

Data Analysis:

-

For 1H NMR, identify the signals corresponding to the protons on the cyclohexane ring and measure the coupling constants.

-

For 13C NMR, assign the chemical shifts to the respective carbon atoms and compare the shifts between the two isomers.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of a molecule, including the relative stereochemistry and conformation.

-

Crystal Growth: Grow single crystals of both the cis and trans isomers suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate bond lengths, bond angles, and torsion angles.

Bifunctional Cyclohexane Intermediates: A Technical Guide to Crafting Next-Generation Medicinal Chemistry Scaffolds

Introduction: The Enduring Significance of the Cyclohexane Scaffold in Drug Discovery

The cyclohexane ring is a cornerstone of medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity.[1] Unlike flat aromatic systems, the puckered nature of the cyclohexane chair conformation allows for the precise spatial arrangement of functional groups, profoundly influencing a molecule's interaction with biological targets.[2][3] This ability to pre-organize substituents into well-defined axial and equatorial positions can lead to significant gains in binding affinity and selectivity.[4] The strategic incorporation of a cyclohexane core can reduce the entropic penalty upon binding and serve as a metabolically robust bioisostere for other cyclic or acyclic moieties.[3] This guide provides an in-depth exploration of bifunctional cyclohexane intermediates, versatile building blocks that empower chemists to explore chemical space and construct novel therapeutic agents with enhanced pharmacological profiles.

Conformational Dynamics: The "Why" Behind the Cyclohexane Advantage

The stability of the chair conformation is paramount to the utility of cyclohexane scaffolds.[5] This arrangement minimizes both angle strain, with bond angles close to the ideal tetrahedral 109.5°, and torsional strain, by ensuring all substituents are in a staggered arrangement.[4] The two primary substituent positions, axial and equatorial, have distinct steric environments. Axial substituents are parallel to the principal axis of the ring and are subject to 1,3-diaxial interactions, which can be sterically demanding.[4] In contrast, equatorial substituents project outwards from the ring's equator, a more sterically accessible position.[2] This energetic preference for equatorial substitution is a key principle in designing cyclohexane-based molecules.

For 1,4-disubstituted cyclohexanes, the cis and trans isomers have distinct conformational preferences. The trans isomer can exist in a diequatorial conformation, which is generally more stable.[6] The cis isomer, however, must have one axial and one equatorial substituent.[7] This fundamental understanding of conformational energetics is critical for the rational design of drug candidates, as the three-dimensional arrangement of pharmacophoric elements is a primary determinant of biological activity.

Caption: Conformational equilibrium of a substituted cyclohexane, showing the interchange between axial and equatorial positions during a ring flip.

Key Bifunctional Cyclohexane Intermediates and Their Synthesis

A diverse array of bifunctional cyclohexane building blocks are accessible through modern synthetic chemistry, each offering unique vectors for molecular elaboration.

1,4-Disubstituted Cyclohexanes

These are arguably the most widely utilized class of cyclohexane intermediates in medicinal chemistry. The 1,4-substitution pattern provides a rigid linear scaffold that can effectively span pharmacophoric pockets.

This versatile intermediate is a key building block for polyesters and, in medicinal chemistry, serves as a rigid linker or scaffold core.[8][9] The cis and trans isomers can be separated or used as a mixture, depending on the desired geometry of the final molecule.[10]

Synthetic Protocol: Catalytic Hydrogenation of Terephthalic Acid

A robust and scalable method for the synthesis of 1,4-cyclohexanedicarboxylic acid involves the catalytic hydrogenation of readily available terephthalic acid.[10]

-

Reaction Setup: A high-pressure autoclave is charged with terephthalic acid and a suitable solvent, such as water or a lower alcohol.

-

Catalyst Addition: A hydrogenation catalyst, typically a noble metal on a carbon support (e.g., Rh/C or Ru/C), is added.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure. The reaction mixture is heated and stirred vigorously for a set period.

-

Workup and Isolation: After cooling and depressurization, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.

-

Isomer Separation: The resulting mixture of cis and trans isomers can be separated by fractional crystallization, exploiting the different solubilities of the two isomers.[7]

Caption: Synthetic workflow for the preparation of cis/trans-1,4-cyclohexanedicarboxylic acid from terephthalic acid.

This amino acid analogue is a valuable building block for peptidomimetics and other constrained molecules.[11][12] The trans isomer, in particular, is a useful intermediate in the synthesis of several pharmacologically active compounds.[12][13]

Synthetic Protocol: Catalytic Hydrogenation of p-Aminobenzoic Acid

Similar to the dicarboxylic acid, this intermediate can be prepared by the hydrogenation of its aromatic precursor, p-aminobenzoic acid.[7]

-

Reaction Setup: p-Aminobenzoic acid is dissolved in a suitable solvent (e.g., water, acetic acid).

-

Catalyst Addition: A hydrogenation catalyst, such as Rhodium on alumina or Ruthenium on carbon, is added to the solution.

-

Hydrogenation: The mixture is subjected to hydrogen gas under pressure and elevated temperature.

-

Workup and Isolation: The catalyst is filtered off, and the solvent is removed to yield a mixture of the cis and trans isomers.

-

Isomerization and Separation: The cis isomer can be epimerized to the more thermodynamically stable trans isomer by heating with a suitable base.[13] Separation of the isomers can be achieved by fractional crystallization.[7]

1,2-Disubstituted Cyclohexanes

The 1,2-substitution pattern allows for the creation of chiral ligands and scaffolds with a well-defined spatial relationship between the two functional groups.

These chiral diamines are widely used as chiral auxiliaries and ligands in asymmetric catalysis.[1] Their rigid C2-symmetric backbone is highly effective at inducing stereoselectivity in a variety of chemical transformations.

Synthetic Protocol: Resolution of racemic-trans-1,2-Diaminocyclohexane

The enantiomerically pure diamines are typically obtained by resolution of the racemic mixture using a chiral resolving agent, such as tartaric acid.

-

Formation of Diastereomeric Salts: The racemic trans-1,2-diaminocyclohexane is treated with an enantiomerically pure resolving agent (e.g., L-(+)-tartaric acid) in a suitable solvent (e.g., water or methanol). This forms a pair of diastereomeric salts with different solubilities.

-

Fractional Crystallization: The less soluble diastereomeric salt is selectively crystallized from the solution.

-

Liberation of the Free Amine: The isolated diastereomeric salt is treated with a strong base (e.g., NaOH) to liberate the enantiomerically pure diamine.

-

Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar process.

Applications in Medicinal Chemistry: Case Studies

Bifunctional cyclohexane intermediates have been instrumental in the development of numerous successful drugs and clinical candidates.

Oseltamivir (Tamiflu®)

The antiviral drug oseltamivir features a cyclohexene ring that serves as a rigid scaffold to mimic the transition state of the sialic acid cleavage reaction catalyzed by the neuraminidase enzyme.[1] The synthesis of oseltamivir relies on stereocontrolled transformations of a highly functionalized cyclohexane intermediate.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[14] They consist of two ligands connected by a linker.[15] Cyclohexane rings are frequently incorporated into the linker to provide rigidity and control the spatial orientation of the two ligands, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[16][17] The stereochemistry of the cyclohexane linker can have a profound impact on the degradation efficiency of the PROTAC.[18]

| Linker Component | Key Properties | Impact on PROTAC Activity |

| Alkyl Chains | Flexible | Can adopt multiple conformations, potentially leading to a less stable ternary complex. |

| PEG Chains | Flexible, Hydrophilic | Improves solubility but can have lower metabolic stability.[17] |

| Cyclohexane | Rigid | Pre-organizes the ligands, potentially enhancing ternary complex formation and stability.[16][17] |

Gabapentin

Gabapentin, a drug used to treat epilepsy and neuropathic pain, is a cyclohexane derivative with an aminomethyl and a carboxylic acid group. Its rigid cyclohexane core restricts the conformation of the GABA-mimetic side chains.

Advanced Synthetic Strategies for Complex Cyclohexane Scaffolds

Beyond catalytic hydrogenation, several other powerful methods are employed to construct highly functionalized and stereochemically complex cyclohexane intermediates.

Diels-Alder Reaction

This [4+2] cycloaddition is a classic and highly efficient method for the construction of six-membered rings with good stereocontrol.[1] The reaction between a conjugated diene and a dienophile can rapidly generate molecular complexity.

Multicomponent Reactions

One-pot multicomponent reactions offer an atom-economical and efficient route to highly substituted cyclohexanes.[1] These reactions combine three or more starting materials in a single operation to form a complex product, minimizing purification steps and waste generation.

Diastereodivergent Synthesis

Recent advances in catalysis have enabled the diastereodivergent synthesis of multisubstituted cyclohexanes.[19] By carefully selecting the catalyst and reaction conditions, it is possible to selectively access different stereoisomers from the same starting materials, providing access to a wider range of chemical space.[19]

Conclusion and Future Outlook

Bifunctional cyclohexane intermediates are indispensable tools in the medicinal chemist's arsenal. Their conformational rigidity and three-dimensional nature provide a robust platform for the design of potent and selective therapeutic agents. As synthetic methodologies continue to advance, we can expect to see the development of even more sophisticated and diverse cyclohexane-based scaffolds, enabling the exploration of novel biological targets and the creation of next-generation medicines. The principles of stereochemical control and conformational analysis will remain central to harnessing the full potential of these remarkable building blocks.

References

- Benchchem.

- Benchchem. A Comparative Guide to Cyclohexane-PEG1-Br and Other Commercially Available Linkers in Drug Development.

- Beilstein Journals. Synthesis of chiral cyclohexane-linked bisimidazolines.

- PMC. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants.

- Research Square.

- Journal of the American Chemical Society. Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1)

- MDPI. Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H 3 Receptor Ligands.

- Chem-Impex. Z-cis-4-aminocyclohexanecarboxylic acid.

- ResearchGate.

- PubMed. Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid.

- PMC. Synthesis of Highly Functionalized Cyclohexenone Rings: Rhodium-Catalyzed 1,3-Acyloxy Migration and Subsequent [5+1] Cycloaddition.

- PMC. Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach.

- PMC. Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA.

- Precise PEG. Linkers in PROTACs.

- SciSpace. Pharmaceuticals that contain polycyclic hydrocarbon scaffolds.

- UQ eSpace - The University of Queensland. Pharmaceuticals that contain polycyclic hydrocarbon scaffolds.

- PharmaBlock. Bicyclo[3.1.0]hexanes in Drug Discovery.

- RSC Publishing.

- Beilstein Journals.

- ResearchGate. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Request PDF.

- ResearchGate. Synthesis of disubstituted 1,4‐cyclohexadienes..

- Discovery - the University of Dundee Research Portal.

- ResearchGate. Synthesis of chiral cyclohexane via Michael/Michael/Henry cascade..

-

PMC. Current strategies for the design of PROTAC linkers: a critical review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFt9aP7OzY8vnaGQXihJbTfAFi2rxkxNzE7IikvzAKmA-EhrFoWj-Qcg_8QqLGPCuhPUIqUFHYk3vdZRSRQUZIQV1o5nId9S_z_921cXaAqW01vGohDAiVOqkQ1vPmDeKoYgUUfEqoo6dJUg==]([Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP1449822B1 - Method for producing trans-1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]

- 9. 1,4-Cyclohexanedicarboxylic acid | C8H12O4 | CID 14106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,4-Cyclohexanedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 11. chemimpex.com [chemimpex.com]

- 12. researchgate.net [researchgate.net]

- 13. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 14. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. precisepeg.com [precisepeg.com]

- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 19. Diastereodivergent Synthesis of Multi-Substituted Cyclohexanes via Alkene Hydroamidation | Sciety [sciety.org]

trans-4-cyanocyclohexanecarboxylic acid thermodynamic properties data

An In-depth Technical Guide to the Thermodynamic Properties of trans-4-Cyanocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of trans-4-Cyanocyclohexanecarboxylic Acid in Pharmaceutical Development

trans-4-Cyanocyclohexanecarboxylic acid (C₈H₁₁NO₂) is a bifunctional organic compound featuring a cyclohexane ring, a carboxylic acid group, and a nitrile group in a trans configuration. Its rigid cyclohexane core serves as a valuable bioisostere for phenyl rings in drug design, offering a non-aromatic scaffold that can enhance physicochemical properties such as solubility and metabolic stability. The primary application of this compound lies in its role as a key intermediate in the synthesis of Tranexamic Acid and Cetraxate Hydrochloride, making its chemical and physical properties a subject of significant interest for process chemists and pharmaceutical scientists.

The thermodynamic properties of an API intermediate like trans-4-cyanocyclohexanecarboxylic acid are not merely academic data points. They are critical for:

-

Process Safety and Hazard Analysis: Understanding the heat of reaction (enthalpy) is essential for designing safe and controllable manufacturing processes, preventing thermal runaways.

-

Reaction Optimization: Thermodynamic data informs the selection of optimal reaction temperatures, pressures, and solvent systems to maximize yield and purity.

-

Crystallization and Polymorph Control: Enthalpy of fusion and melting point data are vital for developing robust crystallization processes and for identifying and controlling different polymorphic forms, which can have significant impacts on bioavailability.

-

Stability and Shelf-life Prediction: The thermodynamic stability of the molecule influences its degradation pathways and, consequently, its shelf-life.

This guide will delve into the core thermodynamic properties and provide a framework for their determination and application.

Core Thermodynamic Properties: A Data-Driven Perspective

| Thermodynamic Property | Symbol | Importance in Drug Development |

| Standard Enthalpy of Formation | ΔHf° | Indicates the stability of the molecule. Essential for calculating the enthalpy of reaction for its synthesis and subsequent transformations. |

| Standard Molar Entropy | S° | A measure of the molecule's disorder. Used in conjunction with enthalpy to calculate the Gibbs free energy of reaction and determine reaction spontaneity. |

| Heat Capacity | Cp | The amount of heat required to raise the temperature of the substance. Critical for heat transfer calculations in process scale-up and for identifying phase transitions. |

| Enthalpy of Fusion | ΔHfus | The heat absorbed during melting. Important for understanding the energy requirements of melting and for polymorphism studies. |

| Enthalpy of Combustion | ΔHc° | The heat released during complete combustion. Can be experimentally determined and used to calculate the enthalpy of formation. |

Experimental Determination of Thermodynamic Properties

The acquisition of reliable thermodynamic data is rooted in precise experimental measurements. The following sections detail the primary techniques applicable to a solid organic compound like trans-4-cyanocyclohexanecarboxylic acid.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is a cornerstone for determining heat capacity and the enthalpies of phase transitions.

-

Sample Preparation: Accurately weigh 5-10 mg of trans-4-cyanocyclohexanecarboxylic acid into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Temperature Program:

-

Equilibrate the cell at a low temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point of the compound.

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool the sample at a controlled rate back to the starting temperature.

-

Perform a second heating ramp under the same conditions as the first.

-

-

Data Analysis:

-

The heat capacity (Cp) is determined from the heat flow signal in the heating ramps.

-

The melting point is identified as the onset temperature of the melting endotherm.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

The causality behind the second heating ramp is to erase the thermal history of the sample, providing a more accurate measurement of the glass transition and melting behavior of the amorphous and crystalline phases, respectively.

Caption: Workflow for determining thermal properties using DSC.

Bomb Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property. While it can be difficult to measure directly, it can be calculated from the experimentally determined enthalpy of combustion (ΔHc°) using Hess's Law. Bomb calorimetry is the standard method for determining the heat of combustion of solid organic compounds.

-

Calibration: The heat capacity of the calorimeter (Ccal) is first determined by combusting a known mass of a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

-

Sample Preparation: A pellet of trans-4-cyanocyclohexanecarboxylic acid (approximately 1 g) is accurately weighed.

-

Bomb Assembly: The pellet is placed in the sample holder within the bomb, and a fuse wire is attached. The bomb is then sealed and pressurized with pure oxygen.

-

Combustion: The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.

-

Data Analysis: The heat released by the combustion (qrxn) is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy of combustion (ΔHc°) is then determined on a per-mole basis.

Hess's Law states that the total enthalpy change for a reaction is independent of the pathway taken. We can use the enthalpy of combustion to calculate the enthalpy of formation through a hypothetical reaction pathway.

For trans-4-cyanocyclohexanecarboxylic acid (C₈H₁₁NO₂), the combustion reaction is:

C₈H₁₁NO₂(s) + 9.75 O₂(g) → 8 CO₂(g) + 5.5 H₂O(l) + 0.5 N₂(g)

The enthalpy of formation can be calculated using the following equation:

ΔHf°(C₈H₁₁NO₂) = [8 * ΔHf°(CO₂) + 5.5 * ΔHf°(H₂O)] - ΔHc°(C₈H₁₁NO₂)

The standard enthalpies of formation for CO₂ and H₂O are well-established values.

safety data sheet SDS for trans-4-cyanocyclohexanecarboxylic acid

Executive Summary

trans-4-Cyanocyclohexanecarboxylic acid (CAS: 15177-68-1) is a critical bifunctional building block in medicinal chemistry, most notably serving as the direct stereochemical precursor to Tranexamic Acid , a WHO Essential Medicine used to treat excessive bleeding.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric analysis. It integrates the compound's physicochemical properties with its hazard profile, offering a "Safety-by-Design" framework for handling, storage, and application in high-value synthesis.[1]

Part 1: Chemical Identity & Molecular Architecture[1]

The utility of this compound lies in its stereochemistry .[1][2] The trans configuration of the cyclohexane ring is thermodynamically favored and biologically essential for the activity of its derivatives.[1]

| Property | Technical Specification |

| Chemical Name | trans-4-Cyanocyclohexanecarboxylic acid |

| CAS Number | 15177-68-1 (Specific for trans-isomer) |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Physical State | White to off-white solid powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol.[1][2][3] Sparingly soluble in water.[1] |

| pKa (Predicted) | ~4.8 – 5.0 (Carboxylic acid moiety) |

| LogP | ~0.7 (Indicates moderate lipophilicity) |

Structural Analysis & Reactivity

The molecule features two distinct reactive centers:[1]

-

Carboxylic Acid (C-1): Susceptible to esterification, amidation, and salt formation.[1]

-

Nitrile (C-4): Susceptible to hydrolysis (to acid/amide) or reduction (to primary amine).[1]

Critical Note on Stereochemistry: Commercial supplies must be verified for isomeric purity. The cis-isomer is often a contaminant.[1] Isomerization can occur under strong acidic or basic conditions at high temperatures.[1]

Figure 1: Functional architecture highlighting reactive centers.[1]

Part 2: Hazard Identification & Toxicology Profile

While not classified as "Fatal" or "Toxic" (Category 1/2), this compound poses significant chronic risks if mishandled, particularly due to its potential to act as a sensitizer and irritant.[1]

GHS Classification (29 CFR 1910.1200 / EU CLP)[1]

| Hazard Class | Category | Hazard Statement (H-Code) | Causality & Mechanism |

| Acute Toxicity (Oral) | Cat.[1] 4 | H302: Harmful if swallowed | Systemic absorption of the nitrile/acid functionality.[1] |

| Skin Irritation | Cat. 2 | H315: Causes skin irritation | Acidic nature disrupts the stratum corneum; potential for dermatitis.[1] |

| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation | Direct protonation of corneal proteins; high risk of reversible damage.[1] |

| STOT - Single Exp. | Cat. 3 | H335: May cause respiratory irritation | Fine dust inhalation irritates mucous membranes (nose/throat).[1] |

Specific Toxicological Concerns

-

Nitrile Metabolism: While the nitrile group is stable, metabolic processing in vivo can theoretically release cyanide ions under extreme physiological stress, though this risk is significantly lower than with aliphatic nitriles.[1]

-

Sensitization: Repeated dermal exposure may lead to hypersensitivity.[1]

Part 3: Safe Handling & Storage Protocols

This protocol is designed to be self-validating: if the storage check fails, the handling procedure must be aborted.[1]

A. Storage "Best Practices"

-

Temperature: Store at Room Temperature (15-25°C) . Note: Some suppliers recommend 2-8°C, but the compound is stable at RT if kept dry.[1]

-

Atmosphere: Hygroscopic potential.[1] Store under Inert Gas (Nitrogen/Argon) if long-term storage (>6 months) is intended to prevent hydrolysis of the nitrile.[1]

-

Container: Tightly sealed glass or HDPE.[1] Avoid metal containers that may corrode due to residual acidity.[1]

B. Handling Workflow

-

Engineering Controls: Always weigh and transfer inside a Chemical Fume Hood .

-

PPE:

C. Emergency Response Decision Tree

Figure 2: Immediate response logic for personnel exposure.[1]

Part 4: Application in Drug Discovery

The primary value of trans-4-cyanocyclohexanecarboxylic acid is its role as a bioisostere and precursor .[1]

Synthesis of Tranexamic Acid

The most common industrial application is the catalytic reduction of the nitrile group to a primary amine.[1] This transformation yields Tranexamic Acid , a potent antifibrinolytic agent that binds to the lysine-binding sites of plasminogen.[1]

-

Mechanism: Hydrogenation (H₂/Raney Ni or Pt/C).[1]

-

Safety Note: This reaction involves pressurized hydrogen and pyrophoric catalysts.[1] The purity of the starting material (trans-isomer) dictates the purity of the API.[1]

Synthesis of Cetraxate

Used as an intermediate for Cetraxate (anti-ulcer drug), where the carboxylic acid is esterified with a phenolic derivative.[1]

Bioisosterism in Lead Optimization

In modern drug design, the trans-1,4-cyclohexylene ring is used to replace phenyl rings.[1] It maintains the spacer distance (~5.5 Å) between functional groups but improves water solubility and metabolic stability (reducing CYP450 metabolism).[1]

Figure 3: Synthetic pathway to Tranexamic Acid.

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 10130061, trans-4-Cyanocyclohexanecarboxylic acid. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). (2023).[1][4] C&L Inventory: trans-4-cyanocyclohexanecarboxylic acid. Retrieved from [Link][1][4]

Sources

- 1. 15177-68-1,trans-4-Cyanocyclohexanecarboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. CAS 15177-68-1: trans-4-Cyanocyclohexanecarboxylic acid [cymitquimica.com]

- 3. trans-4-Isopropylcyclohexane carboxylic acid CAS#: 7077-05-6 [m.chemicalbook.com]

- 4. trans-4-Cyanocyclohexanecarboxylic acid | C8H11NO2 | CID 10130061 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: The trans-4-Cyanocyclohexyl Scaffold as a Bioisostere for Benzoic Acid

[1]

Executive Summary

In modern medicinal chemistry, the "Escape from Flatland" strategy—transitioning from planar aromatic systems to three-dimensional saturated scaffolds—is a proven method to improve physicochemical properties without compromising biological potency.[1] The trans-4-cyanocyclohexanecarboxylic acid moiety represents a high-fidelity bioisostere for benzoic acid (specifically para-substituted benzoic acids).[1]

This guide details the structural, physicochemical, and synthetic rationale for this replacement.[1] By exchanging the phenyl ring for a rigid trans-cyclohexane and the para-substituent for a nitrile, researchers can significantly lower lipophilicity (LogP), improve aqueous solubility, and eliminate metabolic "soft spots" associated with aromatic oxidation, all while maintaining critical vector alignment.[1]

Part 1: Physicochemical Rationale & Bioisosteric Design[1]

Comparative Profiling

The transition from a benzoic acid scaffold to a trans-4-cyanocyclohexanecarboxylic acid scaffold fundamentally alters the molecular property profile while preserving the pharmacophore's spatial arrangement.[1]

Table 1: Physicochemical Comparison

| Property | Benzoic Acid (Reference) | trans-4-Cyanocyclohexanecarboxylic Acid | Impact on Drug Design |

| Hybridization | Increases Fsp3; improves solubility. | ||

| LogP (Lipophilicity) | ~1.87 | ~0.70 | Significant reduction in lipophilicity; reduces non-specific binding.[1] |

| pKa (Acidity) | 4.20 | 4.50 – 4.87 | Slightly weaker acid; modulation of ionization state at physiological pH.[1] |

| Geometry (C1-C4) | ~5.8 Å (Flat) | ~5.6 Å (Chair) | Maintains linear vector alignment (critical for binding pocket fit).[1] |

| Metabolic Risk | Aromatic hydroxylation (CYP450) | Generally stable; Nitrile hydrolysis (rare) | Reduces clearance via oxidative metabolism.[1] |

Vector Analysis and Structural Overlay

The success of this bioisostere relies on the trans-diequatorial conformation of the cyclohexane ring.[1]

-

Benzoic Acid: The carboxylate and the para-substituent exit the ring at an angle of 180°.[1]

-

trans-Cyclohexane: In the lowest-energy chair conformation, the 1,4-substituents occupy equatorial positions, also creating a vector angle of ~180°.[1]

-

cis-Cyclohexane: Substituents are axial/equatorial, creating a bent vector (~60-120°) that fails to mimic the linear benzoic acid geometry.[1]

Diagram 1: Structural Vector Alignment This diagram illustrates the geometric congruence between the planar benzoate and the saturated trans-cyclohexane scaffold.[1]

Caption: Comparison of vector alignment. The trans-diequatorial arrangement of the cyclohexane scaffold mimics the linearity of the para-substituted phenyl ring.[1]

Part 2: Synthetic Methodology

Synthesis of trans-4-cyanocyclohexanecarboxylic acid is non-trivial due to the formation of cis/trans mixtures during hydrogenation or ring formation.[1] The trans isomer is thermodynamically favored, allowing for isomerization-driven isolation.[1]

Synthesis Workflow

The industrial and laboratory standard involves the hydrogenation of terephthalonitrile followed by selective hydrolysis, or the direct hydrogenation of terephthalic acid derivatives.[1]

Diagram 2: Synthetic Flow & Isomer Separation

Caption: Workflow for isolating the thermodynamically stable trans-isomer from the kinetic cis/trans mixture.

Detailed Experimental Protocol: Isomerization & Isolation

Objective: Isolate pure trans-4-cyanocyclohexanecarboxylic acid from a commercial cis/trans mixture.

Reagents:

-

Crude 1,4-dicyanocyclohexane (cis/trans mix).[1]

-

Solvent: Methanol or Ethanol.[1]

-

Catalyst (for hydrolysis): Nitrilase (enzymatic route) or NaOH (chemical route).[1]

Step-by-Step Protocol:

-

Isomerization (If starting from dinitrile):

-

Charge a high-pressure reactor with the cis/trans dinitrile mixture.[1]

-

Heat to 200–250°C in the presence of a catalytic base (e.g., NaOMe) or simply thermal equilibration if stability allows.[1]

-

The equilibrium favors the trans-isomer (diequatorial) over the cis-isomer (axial/equatorial) by a ratio of approximately 60:40 to 70:30 depending on conditions.[1]

-

-

Crystallization:

-

Selective Hydrolysis:

-

Dissolve pure trans-1,4-dicyanocyclohexane in aqueous buffer (pH 7.5).[1]

-

Add Nitrilase (e.g., from Alcaligenes faecalis).[1]

-

Incubate at 30°C. The enzyme regioselectively hydrolyzes one nitrile group to the acid.[1]

-

Chemical Alternative: Controlled acid hydrolysis (HCl) can be used but often yields the di-acid (cyclohexane-1,4-dicarboxylic acid) if not carefully monitored.[1]

-

-

Workup:

Part 3: Strategic Application in Drug Design

Decision Logic: When to Use This Bioisostere

Not every benzoic acid should be replaced.[1] Use the following logic to determine applicability.

Diagram 3: Bioisostere Decision Tree

Caption: Decision logic for applying the saturated bioisostere strategy.

Case Study: Tranexamic Acid Precursor

While trans-4-cyanocyclohexanecarboxylic acid is a valuable fragment in its own right, it is the direct precursor to Tranexamic Acid (trans-4-aminomethylcyclohexanecarboxylic acid).[1]

-

Relevance: This validates the scaffold's stability and ability to mimic the spatial arrangement of lysine analogs (and by extension, para-aminobenzoic acid analogs).[1]

Metabolic Stability

Aromatic rings are frequent sites of Phase I metabolism (hydroxylation).[1]

-

Benzoic Acid: Susceptible to para-hydroxylation (if unsubstituted) or oxidation at benzylic positions.[1]

-

Bioisostere: The cyclohexane ring is significantly more resistant to oxidative metabolism.[1] The nitrile group is generally robust, though it can be hydrolyzed to an amide/acid by specific nitrilases or under extreme pH, which is rare in physiological contexts.[1]

References

-

Subbaiah, M. A. M., & Meanwell, N. A. (2021).[1] Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.[1] Journal of Medicinal Chemistry. [1]

-

Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [1]

-

Nishise, H., et al. (1987).[1] Microbial production of trans-4-cyanocyclohexanecarboxylic acid from trans-1,4-dicyanocyclohexane.[1][4][5] Journal of Fermentation Technology. [1]

-

PubChem Compound Summary. (2025). trans-4-Cyanocyclohexanecarboxylic acid (CID 10130061).[1] National Center for Biotechnology Information.[1] [1]

-

Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [1]

Sources